Methyl 5-cyclopropylpicolinate
Description
Methyl 5-cyclopropylpicolinate is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 5-position and a methyl ester moiety at the 2-position. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. This compound is of interest in medicinal chemistry and materials science due to its unique structural attributes: the electron-deficient pyridine ring enhances reactivity in cross-coupling reactions, while the cyclopropyl group introduces steric and electronic effects that influence conformational stability and binding interactions .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 5-cyclopropylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-5-4-8(6-11-9)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
AGEXIBATNPUIEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 5-cyclopropylpicolinate, we compare it structurally and functionally with analogous methyl esters and heterocyclic compounds from the provided evidence and broader literature.
Structural and Functional Comparison
Key Observations
Ring Systems and Reactivity: this compound’s pyridine ring contrasts with the diterpene or benzene cores of analogs. Pyridine’s electron-withdrawing nature facilitates nucleophilic substitution, whereas diterpene esters (e.g., sandaracopimaric acid methyl ester) undergo terpenoid-specific reactions like cyclization .
Applications :
- Diterpene esters () are primarily natural products with ecological or medicinal roles, while this compound’s synthetic accessibility positions it for drug discovery or materials engineering .
- Methyl salicylate () is a volatile organic compound (VOC) used in atmospheric studies, whereas the lower volatility of this compound (due to higher molecular weight) may limit such applications .
Analytical Methods :
- Gas chromatography (GC) with mass spectrometry (MS), as used in diterpene ester analysis (, Figure 2), is applicable to this compound for purity assessment or metabolic profiling .
Research Findings and Limitations
- Synthetic Utility : The ester group in this compound serves as a protecting group for carboxylic acids, akin to methyl esters in diterpene derivatization () .
- Biological Potential: Cyclopropane-containing compounds often exhibit enhanced membrane permeability, suggesting advantages over non-cyclopropyl analogs (e.g., methyl salicylate) in drug delivery .
- Data Gaps : The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs. Future work should prioritize experimental validation of its physicochemical properties and bioactivity.
Q & A
Q. How can the PICOT framework structure research on this compound’s therapeutic potential?
- Population : Cancer cell lines (e.g., HCT-116 colorectal carcinoma).
- Intervention : Treatment with this compound (1–50 μM).
- Comparison : Untreated cells vs. standard chemotherapeutics (5-FU).
- Outcome : Reduction in cell viability (EC₅₀ ≤ 10 μM).
- Time : 48–72 hours exposure.
- Methodological Alignment : Use ANOVA with post-hoc Tukey tests for inter-group comparisons; power analysis ensures n ≥ 3 replicates .
Data Presentation Standards
-
Tables :
Reaction Condition Yield (%) Purity (%) Reference Conventional (H₂SO₄) 78 98.5 Microwave-assisted 82 99.1 -
Figures : Avoid overcrowding spectra; highlight key peaks (e.g., ester C=O in IR) with annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
